6,7-dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolin-4-amine core with methoxy groups at the 6th and 7th positions, a piperazine ring substituted with a 2-oxabicyclo[2.2.2]octane-1-carbonyl group, and a hydrochloride counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolin-4-amine core. This can be achieved through the condensation of anthranilic acid with formamide under high-temperature conditions. Subsequent steps include the introduction of methoxy groups at the 6th and 7th positions through O-methylation reactions, and the attachment of the piperazine ring via amide bond formation with 2-oxabicyclo[2.2.2]octane-1-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Products may include carboxylic acids, aldehydes, or ketones.
Reduction: : Reduced forms of the compound, such as alcohols or amines, can be obtained.
Substitution: : Substituted derivatives with different functional groups can be synthesized.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : It could be explored for its therapeutic potential in drug development.
Industry: : It might find use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound can be compared with other quinazolin-4-amines and related derivatives. Similar compounds might include:
6,7-dimethoxyquinazolin-4-amine: : Lacks the piperazine and 2-oxabicyclo[2.2.2]octane groups.
2-(4-piperazin-1-yl)quinazolin-4-amine: : Lacks the methoxy groups and 2-oxabicyclo[2.2.2]octane group.
2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine: : Lacks the methoxy groups.
The uniqueness of this compound lies in the combination of the quinazolin-4-amine core with the methoxy groups, piperazine ring, and 2-oxabicyclo[2.2.2]octane group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
2758000-46-1 |
---|---|
Molecular Formula |
C22H30ClN5O4 |
Molecular Weight |
464 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.